![molecular formula C16H20F3NO2 B13678785 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group and the Boc protecting group. One common synthetic route includes the following steps:
Ring Construction: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors through cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized by introducing the trifluoromethylphenyl group using appropriate reagents and conditions.
Protection: Finally, the Boc protecting group is introduced to protect the amine functionality during subsequent reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The trifluoromethylphenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its structural features.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, affecting its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
- 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine
- trans-1-Boc-4-(4-trifluoromethylphenyl)-pyrrolidine-3-carboxylic acid
- Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine
These compounds share structural similarities but differ in the position and number of trifluoromethyl groups, as well as other substituents. The unique combination of the trifluoromethylphenyl group and the Boc-protected pyrrolidine ring in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H20F3NO2 |
|---|---|
Molekulargewicht |
315.33 g/mol |
IUPAC-Name |
tert-butyl 3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO2/c1-15(2,3)22-14(21)20-9-8-12(10-20)11-4-6-13(7-5-11)16(17,18)19/h4-7,12H,8-10H2,1-3H3 |
InChI-Schlüssel |
FFTUADWDIXTTHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


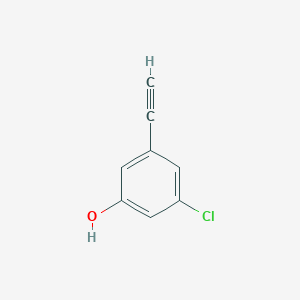

![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)
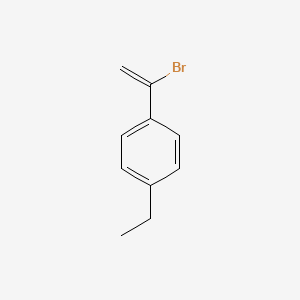
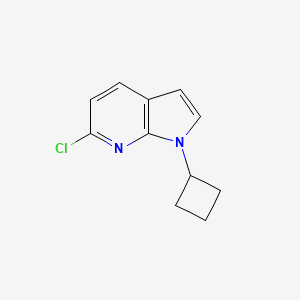
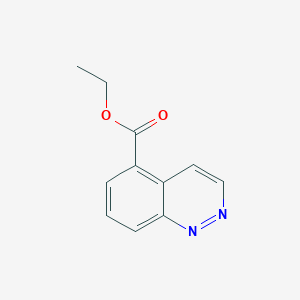

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
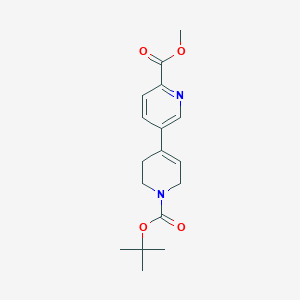
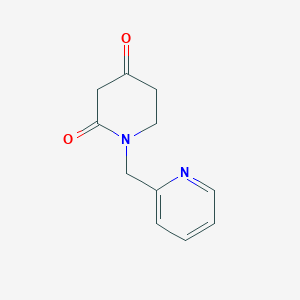
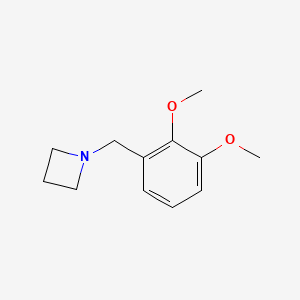
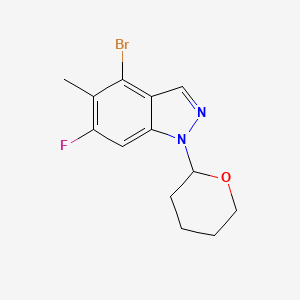
![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)
